3-Iodo-L-thyronine-13C6 is a stable isotope-labeled derivative of the thyroid hormone L-thyronine, which plays a critical role in regulating metabolism, growth, and development in humans. This compound is particularly significant in biochemical research and clinical applications, especially in understanding thyroid hormone metabolism and its effects on various physiological processes. The compound is classified as a thyroid hormone and falls under the category of iodothyronines, which are characterized by their iodine content and structural similarity to thyroxine.
3-Iodo-L-thyronine-13C6 can be synthesized in laboratories, often using methods that incorporate stable isotopes for tracing metabolic pathways. It is classified within the broader category of iodinated phenolic compounds due to its iodine substitution on the aromatic ring structure. This compound is utilized in various scientific studies to elucidate the mechanisms of thyroid hormone action and metabolism.
The synthesis of 3-Iodo-L-thyronine-13C6 typically involves several organic chemistry techniques, including:
A notable synthetic route involves starting with L-thyronine and subjecting it to iodination under controlled conditions, followed by purification steps such as chromatography to isolate the desired product. The incorporation of carbon-13 can be performed using labeled precursors or through specific reactions that facilitate the introduction of isotopes while maintaining the integrity of the molecule.
The molecular formula for 3-Iodo-L-thyronine-13C6 is C13H12I1N1O4, with a molecular weight of approximately 313.04 g/mol. The structure features:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and isotopic composition.
3-Iodo-L-thyronine-13C6 participates in various biochemical reactions, primarily involving:
These reactions are often studied using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for precise quantification and tracking of metabolic products in biological samples.
The mechanism by which 3-Iodo-L-thyronine-13C6 exerts its biological effects involves binding to thyroid hormone receptors located in various tissues. Upon binding, it influences gene expression related to metabolic processes, including:
Studies have shown that variations in iodine substitution can significantly alter receptor affinity and biological activity, making compounds like 3-Iodo-L-thyronine-13C6 valuable for understanding these dynamics.
3-Iodo-L-thyronine-13C6 is typically a solid at room temperature with a light-sensitive nature requiring storage under specific conditions (e.g., refrigerated).
Key chemical properties include:
Relevant data from studies indicate that its behavior in biological systems can be influenced by factors such as pH and ionic strength.
3-Iodo-L-thyronine-13C6 has several applications in scientific research, including:
The compound's unique properties make it an essential tool for researchers studying endocrine functions and metabolic pathways associated with thyroid hormones.
The synthesis of 3-Iodo-L-thyronine-¹³C₆ necessitates precise carbon-13 incorporation to maintain structural fidelity while enabling analytical detectability. A breakthrough route starts with ¹³C₆-bromobenzene, converted to ¹³C₆-anisole (compound 2) via sodium methoxide and copper(I) bromide catalysis in dimethylformamide under Dean-Stark conditions. Subsequent regioselective bromination employs Selectfluor and sodium bromide to yield 4-bromo-¹³C₆-anisole. The critical boronic acid intermediate (BA1) is synthesized via lithium-halogen exchange using n-butyllithium and triisopropyl borate, achieving 66% yield after optimization. This precursor undergoes Chan-Lam coupling with 3-iodo-L-tyrosine to construct the diphenyl ether backbone—a hallmark of thyronines. Final deprotection yields 3-Iodo-L-thyronine-¹³C₆ with >95% isotopic purity, confirmed by LC-MS/MS [1].
This route overcomes limitations of classical thyronine syntheses (e.g., lack of adaptability for isotopic labeling) by ensuring:
Table 1: Key Intermediates in ¹³C₆-Thyronine Synthesis
Intermediate | Chemical Structure | Synthetic Yield | Function |
---|---|---|---|
¹³C₆-Anisole | C₆¹³C₆H₅OCH₃ | 87% | Aromatic ring precursor |
4-Bromo-¹³C₆-anisole | BrC₆¹³C₆H₄OCH₃ | 78% | Halogenation for boronic acid synthesis |
Boronic acid (BA1) | (HO)₂B-C₆¹³C₆H₄OCH₃ | 66% | Chan-Lam coupling partner |
Protected thyronine | C₁₅H₁₄INO₄-¹³C₆ | 49% | Coupled product pre-deprotection |
Chan-Lam coupling—a copper-mediated C–N/C–O bond formation—was optimized for ¹³C₆-thyronines to address low yields (typically <30%) in non-optimized systems. Critical modifications include:
Validation via ¹H/¹³C NMR confirmed retention of L-configuration (>99% ee) and ¹³C-incorporation exclusively in the outer phenolic ring. MS fragmentation patterns showed no ¹²C contamination, proving isotopic robustness [5] [8].
Table 2: Chan-Lam Coupling Optimization for ¹³C₆-Thyronines
Parameter | Standard Protocol | Optimized Protocol | Effect on Yield |
---|---|---|---|
Catalyst | Cu(OAc)₂ (10 mol%) | Cu(OAc)₂ (20 mol%) + molecular sieves | 28% → 49% |
Solvent | Dichloromethane | Anhydrous dichloromethane | Prevents hydrolysis |
Reaction Time | 8 hours | 16 hours | Completes transmetalation |
Protecting Group | None | Triisopropylsilyl (TIPS) | Blocks side reactions |
Two dominant strategies exist for ¹³C incorporation into thyroid hormone analogues: precursor-based synthesis (building the molecule from ¹³C-labeled fragments) and isotope exchange (post-synthetic ¹²C→¹³C substitution).
Precursor-Based Labeling
Isotope Exchange
Hybrid ApproachesStable Isotope Labeling with Amino Acids in Cell Culture (SILAC) leverages ¹³C₆-tyrosine to biosynthesize labeled thyronines in vitro. While metabolically authentic, this yields complex mixtures requiring purification, with <50% isotopic enrichment in thyroid metabolites [6].
Table 3: Labeling Technique Comparison
Criterion | Precursor-Based | Isotope Exchange | SILAC |
---|---|---|---|
Isotopic Purity | >95% | 60–75% | 40–50% |
Synthetic Steps | 4–6 | 1–2 | Cell culture + purification |
Typical Yield | 15–20% | 25–30% | Low (ng/mL scale) |
Primary Use | Analytical standards | Pilot metabolic studies | Cell-based tracer studies |
Precursor-based methods remain optimal for synthesizing 3-Iodo-L-thyronine-¹³C₆, balancing isotopic integrity with scalability for clinical assays [1] [5] [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3